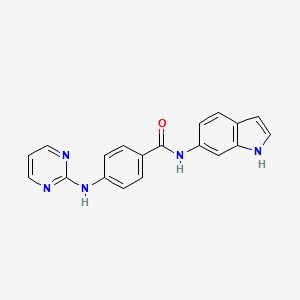

N-(1H-indol-6-yl)-4-(pyrimidin-2-ylamino)benzamide

Description

Properties

Molecular Formula |

C19H15N5O |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-4-(pyrimidin-2-ylamino)benzamide |

InChI |

InChI=1S/C19H15N5O/c25-18(23-16-7-2-13-8-11-20-17(13)12-16)14-3-5-15(6-4-14)24-19-21-9-1-10-22-19/h1-12,20H,(H,23,25)(H,21,22,24) |

InChI Key |

CTHRKQYNYDXVTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-6-yl)-4-(pyrimidin-2-ylamino)benzamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This compound's unique structure, comprising an indole moiety, a pyrimidine ring, and a benzamide group, positions it as a candidate for various therapeutic applications, including anti-cancer and anti-inflammatory activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H15N5O |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C19H15N5O/c25-18(23-16-6-5-13-7-10-20-17(13)12-16)14-3-1-4-15(11-14)24-19-21-8-2-9-22-19/h1-12,20H,(H,23,25)(H,21,22,24) |

| InChI Key | BDJREYDRQMHHDD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

Enzymatic Interaction: The compound may inhibit or activate various enzymes, influencing metabolic pathways essential for cellular function.

Receptor Binding: It has the potential to bind to cellular receptors, modulating signaling pathways that are critical in processes such as cell proliferation and apoptosis.

Nucleic Acid Interaction: The compound can intercalate or bind to DNA/RNA, impacting gene expression and cellular responses.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, one study reported that related compounds showed potent anti-proliferative effects against human cancer cell lines such as HepG2 and A549. The half-maximal effective concentration (EC50) values were notably low (around 1.68 µM), indicating strong potency against these cancer cells .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored. In vitro assays indicated that certain derivatives effectively inhibited the production of inflammatory cytokines like IL-6 and IL-8 in human bronchial epithelial cells stimulated by lipopolysaccharides (LPS). The lead compound demonstrated an inhibition rate of up to 77% for IL-8 production at a concentration of 5 μM .

Case Study 1: Anticancer Efficacy

In a comparative study involving various indole derivatives, this compound was found to outperform several known anticancer agents in inhibiting cell viability in HepG2 and A549 cell lines. The study highlighted the structure–activity relationship (SAR), indicating that modifications at specific positions enhanced the anticancer efficacy .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of this compound. It was tested in an LPS-induced model of acute lung injury (ALI), where it significantly reduced the levels of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent in treating inflammatory diseases .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced biological activities.

Biology

In biological research, N-(1H-indol-6-yl)-4-(pyrimidin-2-ylamino)benzamide is studied for its interactions with biological macromolecules. These interactions can provide insights into the compound's mechanism of action and its potential therapeutic effects.

Medicine

The compound has been investigated for various therapeutic potentials , including:

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown activity against various pathogens, suggesting its potential use in treating infections.

Anticancer Efficacy

A study demonstrated significant cytotoxicity of this compound in human colon cancer cell lines (e.g., HCT116), with IC50 values in the micromolar range. This suggests its potential as an anticancer agent.

Mechanistic Insights :

Research revealed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its role in cancer therapy.

Antimicrobial Activity

Experiments indicated that the compound displayed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, showing potential for clinical applications in treating bacterial infections.

Structure–Activity Relationship (SAR)

The biological activity of N-(1H-indol-6-y)-4-(pyrimidin-2-y-amino)benzamide can be influenced by structural modifications. Variations in substituents on the indole or pyrimidine rings can lead to significant changes in potency and selectivity for different biological targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between N-(1H-indol-6-yl)-4-(pyrimidin-2-ylamino)benzamide and related compounds:

Key Observations

Target Specificity: The diaminopyrimidine-based EGFR inhibitors (e.g., Compound 1) share a benzamide core but differ in substituents (e.g., chloro groups, pyridine linker), enhancing EGFR binding . In contrast, Capmatinib’s imidazo-triazine and quinoline groups confer c-Met selectivity .

Binding Motifs: The pyrimidinylamino group in the target compound mirrors the pyrimidine scaffolds in EGFR and c-Met inhibitors, suggesting possible kinase interaction. However, the absence of a quinoline or imidazo-triazine moiety (as in Capmatinib) may limit c-Met affinity . Triazole-based HDAC inhibitors (e.g., K1) utilize benzamide for zinc chelation, whereas the target compound’s indole and pyrimidine may favor kinase binding over HDACs .

Structural Analogues: The CAS-indexed compound 1401590-55-3 replaces the benzamide with a piperidine carboxamide, likely altering solubility and target engagement compared to the target compound .

Research Findings and Implications

- Pharmacokinetics: The indole and pyrimidine groups in this compound may enhance blood-brain barrier penetration compared to bulkier analogs like Capmatinib .

- Selectivity : The absence of halogen substituents (cf. Compound 1) could reduce toxicity risks but may lower kinase binding affinity .

- Synthetic Accessibility : The target compound’s simpler structure (vs. patent compounds in ) may facilitate scalable synthesis.

Q & A

Q. What high-throughput screening approaches can identify synergistic effects of this compound with existing therapeutics?

- Methodological Answer : Implement combinatorial screening using 384-well plates with cell viability assays (e.g., CellTiter-Glo®). Synergy scores (e.g., Chou-Talalay method) quantify interactions with chemotherapeutics or kinase inhibitors. PubChem’s bioactivity data for pyrimidine hybrids provide reference dose ranges for additive vs. antagonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.